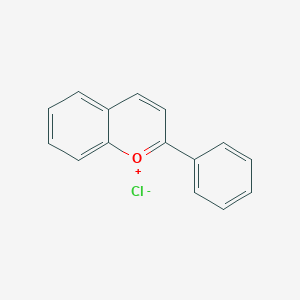

2-Phenyl-1-benzopyrylium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-1-benzopyrylium chloride, also known as this compound, is a useful research compound. Its molecular formula is C15H11ClO and its molecular weight is 242.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells (DSSCs)

One of the most notable applications of 2-phenyl-1-benzopyrylium chloride is in dye-sensitized solar cells. Research indicates that derivatives of this compound can serve as effective photosensitizers when integrated with titanium dioxide (TiO2) nanoparticle layers. The extended π-conjugation in these dyes allows for enhanced absorption in the visible spectrum, which is crucial for efficient light harvesting in solar cells.

Key Findings:

- Photosensitizer Efficiency : Studies have shown that specific substitutions on the benzopyrylium core can significantly improve the electron injection efficiency into TiO2, leading to higher power conversion efficiencies. For instance, the introduction of a dimethylamino group at position 4' enhances light absorption and electron transfer capabilities .

- Performance Metrics : In one study, a compound derived from this compound achieved a sunlight-to-electricity conversion efficiency of 1.27%, with a short-circuit current density of 5.519 mA/cm² and a fill factor of 61% .

Analytical Chemistry

The unique optical properties of this compound make it suitable for various analytical applications, including as a colorimetric sensor for metal ions and pH indicators.

Applications:

- Metal Ion Detection : This compound has been utilized to develop sensitive probes for detecting divalent metal ions such as copper(II) and hydrogen sulfide in environmental samples and biological fluids. The detection limits achieved are remarkably low, demonstrating its potential in environmental monitoring .

- pH Indicators : The color change exhibited by flavylium dyes in response to pH variations makes them effective as indicators in food packaging and other applications where pH monitoring is critical .

Food Science

In food science, derivatives of this compound have been explored for their ability to act as natural colorants and additives.

Applications:

- Natural Colorants : These compounds can be used to impart vibrant colors to food products, taking advantage of their strong absorption properties in the visible spectrum. They are particularly valued for their stability and non-toxic nature compared to synthetic dyes .

- Bio-Based Films : Research has also focused on incorporating these dyes into bio-based films for food packaging, enhancing the aesthetic appeal while also providing functional benefits like UV protection .

Photodynamic Therapy

The photophysical properties of this compound also lend themselves to applications in photodynamic therapy (PDT), a treatment modality that uses light-sensitive compounds to produce reactive oxygen species that can destroy cancer cells.

Advantages:

- Targeted Therapy : The ability to tune the absorption spectrum allows for targeted therapy using specific wavelengths of light, minimizing damage to surrounding healthy tissues while maximizing therapeutic effects .

- Fluorescent Probes : Additionally, derivatives have been developed as fluorescent probes for imaging applications in biological systems .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Dye-Sensitized Solar Cells | Photosensitizers for TiO2 layers | High efficiency and electron injection |

| Analytical Chemistry | Metal ion detection and pH indicators | High sensitivity and specificity |

| Food Science | Natural colorants and bio-based films | Non-toxic and stable colorants |

| Photodynamic Therapy | Light-sensitive agents for cancer treatment | Targeted therapy with minimal side effects |

Análisis De Reacciones Químicas

pH-Dependent Equilibria and Kinetics

The flavylium cation (AH⁺) undergoes structural transformations in aqueous solutions, forming four primary species through proton transfer, hydration, and tautomerization reactions :

Reaction Network

-

Deprotonation :

AH+⇌A+H+ -

Hydration :

AH++H2O⇌BH+ -

Ring Opening :

BH+⇌Cc (cis-chalcone) -

Isomerization :

Cc⇌Ct (trans-chalcone)

Key Thermodynamic Data

| Parameter | Value | Conditions |

|---|---|---|

| pKa+ | 2.9 ± 0.1 | 25°C, aqueous solution |

| Kh | 1.2×10−3 | pH 1–3 |

| kt (hydration) | 5.6×10−4s−1 | pH 6.5 |

Photochemical Reactions

This compound displays photochromism under UV/visible light due to trans-cis isomerization of its chalcone forms :

-

Irradiation of Ct : Generates cis-chalcone (Cc) via singlet-state excitation (Φiso=0.12) .

-

Triplet-State Pathways : Transient absorption studies reveal two triplets (τ1=12μs,τ2=150μs) attributed to chalcone and tautomer intermediates .

Comparative Photoreactivity

| Property | 2-Phenyl Derivative | 2-Styryl Analog |

|---|---|---|

| λmax (AH⁺) | 480 nm | 570 nm (redshifted) |

| Quantum Yield (Φiso) | 0.32 | 0.12 |

| Stability in CTAB Micelles | Moderate | High (intense color) |

Thermal Degradation Pathways

Under thermal stress, flavylium chloride decomposes via chalcone intermediates :

-

Chalcone Formation : Ct converts to 2,4,6-trihydroxybenzaldehyde and 3,4-dihydroxybenzoic acid at 100°C.

-

Oxidation : Benzaldehyde derivatives oxidize to carboxylic acids (t1/2=120min) .

Degradation Products

-

Primary: 2,4,6-Trihydroxybenzaldehyde (60%)

-

Secondary: 3,4-Dihydroxybenzoic acid (30%)

Stability Considerations

-

pH Sensitivity : Solutions destabilize above pH 4 due to irreversible hydration .

-

Light Exposure : Prolonged UV irradiation causes photodegradation (t1/2=45min) .

This comprehensive analysis underscores the versatility of this compound in pH- and light-responsive systems, with potential advancements in photomedicine and renewable energy technologies.

Propiedades

Número CAS |

13329-14-1 |

|---|---|

Fórmula molecular |

C15H11ClO |

Peso molecular |

242.7 g/mol |

Nombre IUPAC |

2-phenylchromenylium;chloride |

InChI |

InChI=1S/C15H11O.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-11H;1H/q+1;/p-1 |

Clave InChI |

GSGBDETVUFKCRJ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |

SMILES canónico |

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |

Key on ui other cas no. |

13329-14-1 |

Sinónimos |

2-phenyl-1-benzopyrylium chloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.